molecular formula C13H15N3O2 B2922313 4-(2H-1,3-benzodioxol-5-yl)-5-ethyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine CAS No. 1355666-58-8

4-(2H-1,3-benzodioxol-5-yl)-5-ethyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine

Cat. No.: B2922313
CAS No.: 1355666-58-8
M. Wt: 245.282
InChI Key: MMRJVUAHQFZZBV-UHFFFAOYSA-N
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Description

4-(2H-1,3-Benzodioxol-5-yl)-5-ethyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine (CAS 1355666-58-8) is a chemical compound with the molecular formula C13H15N3O2 and a molecular weight of 245.28 g/mol . This specialty chemical features a benzodioxole ring system linked to a dihydropyrazol-3-imine core, a structural motif found in compounds with a range of investigated biological activities . The amino-substituted pyrazole scaffold is an important backbone in synthetic and medicinal chemistry research due to its association with broad biological activities . Researchers utilize this and related structures as a key intermediate in the synthesis of more complex molecules or for probing biological mechanisms in fields such as anti-infective and anticancer research . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-5-ethyl-2-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-3-9-12(13(14)16(2)15-9)8-4-5-10-11(6-8)18-7-17-10/h4-6H,3,7,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFCKSHPZNOBTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1C2=CC3=C(C=C2)OCO3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(2H-1,3-benzodioxol-5-yl)-5-ethyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine (CAS No. 1355666-58-8) is a pyrazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological properties, including its anti-inflammatory, antimicrobial, and anticancer effects, along with structure-activity relationships (SAR) and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H15N3O2, with a molecular weight of 245.28 g/mol. The compound features a benzodioxole moiety which is known for its biological activity, particularly in medicinal chemistry.

PropertyValue
Molecular FormulaC13H15N3O2
Molecular Weight245.28 g/mol
CAS Number1355666-58-8
StructureStructure

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 in various in vitro models. This suggests its potential utility in treating inflammatory diseases.

2. Antimicrobial Activity

Studies have demonstrated that this compound possesses notable antimicrobial activity against a range of pathogens. A recent study evaluated its efficacy against Gram-positive and Gram-negative bacteria, revealing a significant reduction in bacterial growth at certain concentrations.

3. Anticancer Activity

The compound's anticancer potential has been explored in several studies. It has shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest.

Structure-Activity Relationships (SAR)

Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activity. Modifications to the benzodioxole moiety and the ethyl group have been investigated to enhance potency and selectivity against specific targets.

Key Findings:

  • Substituents on the benzodioxole ring significantly influence anti-inflammatory activity.
  • The ethyl group at position 5 enhances antimicrobial efficacy.

Case Study 1: Antimicrobial Efficacy

In a controlled study, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating strong antimicrobial potential compared to standard antibiotics.

Case Study 2: Anticancer Effects

In vitro assays using MCF-7 cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of exposure. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural similarities with several pyrazole and benzodioxole-containing derivatives. Key comparisons include:

Compound Core Structure Substituents Key Functional Groups Reported Bioactivities
Target Compound Dihydro-pyrazol-imine 5-Ethyl, 2-methyl, benzodioxol-5-yl Imine, benzodioxole Inferred: Potential CNS activity
4-(Benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine Pyrazole Benzodioxol-5-yl, 4-methylphenyl, amino Amino, benzodioxole Antidepressant, antimicrobial, anticancer
4-(Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one Pyrazol-one Benzothiazole, propynyl, phenyl Ketone, benzothiazole Not explicitly stated
4-(Dihydrodioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-triazol-5(4H)-one Triazol-one Dihydrodioxin, nitrothiazole-thio Triazolone, thioether Not explicitly stated

Key Observations :

  • Benzodioxole vs.
  • Imine vs. Amino Groups: The imine group in the target compound could enhance metabolic stability compared to the primary amine in , which may form hydrogen bonds critical for receptor binding .
Crystallographic and Computational Insights
  • Crystal Packing : The benzodioxole-containing analog in exhibits N–H⋯N hydrogen bonds and C–H⋯π interactions, forming supramolecular chains. This suggests that the target compound’s imine group may similarly participate in intermolecular interactions, influencing solubility and crystallinity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2H-1,3-benzodioxol-5-yl)-5-ethyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine, and what reaction conditions are critical for achieving high yields?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions using phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) to form the pyrazole core . Solvent-free condensation reactions with aldehydes and hydrazine derivatives under reflux conditions (8–12 hours) are also effective, as demonstrated in analogous pyrazole-imine syntheses . Key factors include stoichiometric control of hydrazine hydrate, temperature optimization, and post-reaction purification via recrystallization (methanol/water mixtures) to isolate the product .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer : A combination of single-crystal X-ray diffraction (SC-XRD), ¹H/¹³C NMR, and IR spectroscopy is recommended. SC-XRD provides unambiguous confirmation of bond connectivity and tautomeric forms, as shown in studies of structurally similar pyrazole derivatives . IR spectroscopy identifies functional groups (e.g., C=N stretches at ~1600 cm⁻¹), while NMR resolves substituent effects (e.g., benzodioxole proton signals at δ 6.7–7.1 ppm) .

Q. What in vitro biological screening protocols are commonly employed to evaluate the pharmacological potential of this pyrazole-imine derivative?

  • Methodological Answer : Standard protocols include:

  • Antibacterial assays : Broth microdilution (MIC determination) against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Fluorescence-based kinase inhibition assays, using ATP-competitive binding models .

Advanced Research Questions

Q. How can response surface methodology (RSM) or factorial design be applied to optimize the multi-step synthesis of this compound?

  • Methodological Answer : Use a central composite design (CCD) to evaluate variables such as reaction temperature, molar ratios (e.g., aldehyde:hydrazine), and catalyst concentration. For example, a 2³ factorial design can identify interactions between POCl₃ volume, reflux time, and solvent polarity. Post-optimization validation via ANOVA ensures reproducibility, as detailed in chemical process optimization studies .

Q. What strategies are recommended for resolving discrepancies between computational predictions (e.g., DFT-optimized geometries) and experimental crystallographic data?

  • Methodological Answer : Perform conformational analysis using density functional theory (DFT) at the B3LYP/6-31G(d) level to compare optimized geometries with SC-XRD data . Discrepancies in tautomeric forms (e.g., imine vs. enamine) can be resolved via variable-temperature NMR or IR spectroscopy to assess dynamic equilibria .

Q. What structure-activity relationship (SAR) insights can guide the rational design of analogs with enhanced selectivity for cancer-associated kinase targets?

  • Methodological Answer : Focus on substituent effects:

  • Benzodioxole moiety : Critical for π-π stacking with kinase hydrophobic pockets. Fluorination at the 5-position improves metabolic stability .
  • Ethyl/methyl groups : Bulkier substituents at the pyrazole 5-position enhance steric hindrance, reducing off-target binding .
  • Imine tautomer : Favors hydrogen bonding with catalytic lysine residues in kinases (validated via molecular docking) .

Q. How can mechanistic studies (e.g., kinetic isotope effects, stopped-flow spectroscopy) elucidate the compound’s mode of enzymatic inhibition?

  • Methodological Answer :

  • Stopped-flow kinetics : Monitor real-time binding to kinases using fluorescent ATP analogs (e.g., mant-ATP) to determine kon/koff rates .
  • Isotopic labeling : Synthesize ¹⁵N-labeled imine derivatives to track hydrogen-bonding interactions via ¹H-¹⁵N HMBC NMR .
  • Competitive inhibition assays : Compare inhibition constants (Ki) under varying ATP concentrations to confirm competitive/non-competitive mechanisms .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of structurally similar pyrazole-imine derivatives?

  • Methodological Answer :

  • Standardize assays : Use identical cell lines (e.g., ATCC-certified HeLa) and normalize data to positive controls (e.g., doxorubicin for cytotoxicity) .
  • Meta-analysis : Apply hierarchical clustering to published IC₅₀ values, accounting for variables like serum concentration in cell culture .
  • Structural validation : Re-evaluate disputed compounds via SC-XRD to confirm regiochemistry and rule out isomer contamination .

Methodological Workflow Table

Research Objective Key Techniques Critical Parameters References
Synthetic optimizationRSM, CCD, ANOVATemperature, molar ratios, catalyst loading
Structural characterizationSC-XRD, DFT, VT-NMRCrystallization solvent, DFT functional
Biological screeningMTT, fluorescence polarizationCell passage number, ATP concentration
Mechanistic studiesStopped-flow kinetics, isotopic labelingLabeling efficiency, fluorescence probe selection

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